molecular formula C12H16FN B3013943 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine CAS No. 2092805-59-7

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine

Cat. No.: B3013943
CAS No.: 2092805-59-7
M. Wt: 193.265
InChI Key: QMUOOQPDJCMNTN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine is an organic compound that features a fluorinated phenyl group attached to a pentenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by a reductive amination process to form the final amine product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain receptors or enzymes, influencing biological activity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-methylpent-3-en-2-amine
  • 2-(4-Bromophenyl)-4-methylpent-3-en-2-amine
  • 2-(4-Methylphenyl)-4-methylpent-3-en-2-amine

Uniqueness

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methylpent-3-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9(2)8-12(3,14)10-4-6-11(13)7-5-10/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUOOQPDJCMNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C1=CC=C(C=C1)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092805-59-7
Record name 2-(4-fluorophenyl)-4-methylpent-3-en-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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